Physicochemical Differentiation: LogP and Lipophilic Ligand Efficiency Contrasted with 4-(1-Cyclohexylidene-ethyl)-morpholine (CAS 65193-92-2)
The target compound (CAS 919789-94-9) incorporates a para-phenylene bridge that substantially increases lipophilicity compared to the simpler analog 4-(1-cyclohexylidene-ethyl)-morpholine (CAS 65193-92-2), which lacks the phenyl spacer. The calculated LogP for the target compound is 4.33 , versus 2.49 for the non-phenyl analog [1]. This 1.84 log unit increase represents an approximately 70-fold increase in octanol-water partition coefficient and shifts the compound from a moderate lipophilicity range typical of soluble CNS agents into a higher lipophilicity domain associated with enhanced blood-brain barrier penetration potential but also increased risk of phospholipidosis and reduced aqueous solubility [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.33 |
| Comparator Or Baseline | 4-(1-Cyclohexylidene-ethyl)-morpholine (CAS 65193-92-2): LogP = 2.49 |
| Quantified Difference | ΔLogP = +1.84 (≈70× higher partition coefficient) |
| Conditions | Calculated LogP values from Chemsrc database; method not specified |
Why This Matters
This lipophilicity difference directly impacts assay design—the target compound requires different solvent conditions (higher DMSO or organic co-solvent) for in vitro testing and may exhibit different non-specific binding characteristics than its simpler analog.
- [1] yybyy.com. 4-(1-cyclohexylidene-ethyl)-morpholine (CAS 65193-92-2). Molecular Formula: C12H21NO; MW: 195.301; LogP: 2.4946; PSA: 12.47. Available at: https://www.yybyy.com/ View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098. Discusses the relationship between LogP and CNS penetration, phospholipidosis risk, and solubility. View Source
